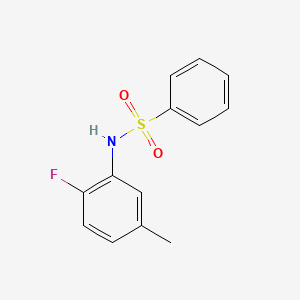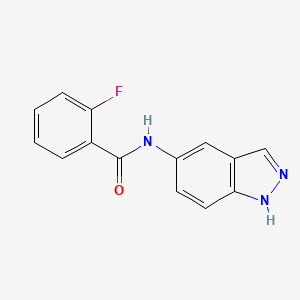![molecular formula C19H23N3O4 B4423561 N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4423561.png)
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
MMV007791 is a piperazine acetamide compound that has shown significant activity against the parasite that causes toxoplasmosis. It is part of the Malaria Box collection, which includes chemically diverse small molecules with documented potency against malaria parasite growth . MMV007791 has demonstrated nanomolar activity against both Plasmodium falciparum and Toxoplasma gondii .
Méthodes De Préparation
The preparation of MMV007791 involves synthetic routes that typically include the formation of the piperazine ring and subsequent acetamide formation. The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound can be synthesized on a kilogram scale . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
MMV007791 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the piperazine ring or the acetamide group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
MMV007791 has several scientific research applications:
Chemistry: It serves as a lead compound for the development of new antiparasitic agents.
Biology: The compound is used in studies to understand the biology of parasites like Plasmodium falciparum and Toxoplasma gondii.
Medicine: MMV007791 is being explored for its potential therapeutic applications in treating toxoplasmosis and malaria.
Mécanisme D'action
The mechanism of action of MMV007791 involves the inhibition of parasite growth by interfering with essential biological processes. The compound has been shown to inhibit apicoplast segregation during the asexual developmental stages of Plasmodium falciparum . This inhibition prevents the parasite from successfully completing its life cycle, leading to its death. The molecular targets and pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
MMV007791 is unique compared to other similar compounds due to its high potency and selectivity index. Similar compounds include:
MMV007791 stands out due to its nanomolar activity and high selectivity index, making it a more promising candidate for further development.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-25-16-7-4-3-6-15(16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-26-17/h3-8,13H,2,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLTVVJBFTKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4423486.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4423488.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4423497.png)
![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)
![N,N-dimethyl-N'-[(2R*)-tetrahydro-2-furanylmethyl]-4,6-pyrimidinediamine](/img/structure/B4423512.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423518.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423525.png)



![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B4423558.png)
![dimethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B4423570.png)